2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is a chemical compound with significant relevance in organic chemistry and materials science. It is an ester derivative of 2,6-naphthalenedicarboxylic acid, characterized by the presence of two carboxylic acid groups that are esterified with bis(1,1-dimethylethyl) alcohol. This compound is notable for its applications in the synthesis of polymers and as a precursor in various chemical reactions.
This compound can be classified under esters, specifically as a naphthalene derivative. The naphthalene core structure provides unique properties that are exploited in various applications, particularly in polymer chemistry and material sciences. The compound is often synthesized from its parent acid through esterification reactions.
The synthesis of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can be achieved via several methods:
The molecular formula for 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is , indicating it contains 16 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.
CC(C)(C)OC(=O)c1cc(c2ccccc2c1)C(=O)OC(C)(C)C
The compound participates in various chemical reactions typical of esters:
The mechanism of action primarily involves:
The compound finds applications in various fields:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3